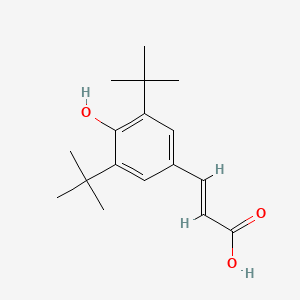

3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Description

Overview of Hydroxycinnamic Acids in Medicinal Chemistry

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds that are abundant in plants and are therefore a significant component of the human diet. encyclopedia.pubnih.gov They are characterized by a C6-C3 phenylpropanoid structure. encyclopedia.pubatamanchemicals.com In medicinal chemistry, HCAs and their derivatives have attracted considerable attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comtaylorandfrancis.com

The antioxidant activity of HCAs is a key area of interest. nih.govnih.gov This activity is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing free radicals. The specific arrangement and number of hydroxyl groups on the aromatic ring, as well as other substituents, modulate their antioxidant potential. nih.gov For instance, the presence of a catechol (ortho-dihydroxy phenyl) group is often associated with enhanced antioxidant activity. nih.gov

Some of the most common and well-studied hydroxycinnamic acids include:

p-Coumaric acid : A precursor in the biosynthesis of other phenolic acids. mdpi.com

Caffeic acid : Known for its antioxidant and anti-inflammatory properties. mdpi.com

Ferulic acid : A derivative of caffeic acid with widespread distribution in plants. mdpi.com

Sinapic acid : Characterized by the presence of two methoxy (B1213986) groups on the aromatic ring. mdpi.com

The study of these naturally occurring compounds provides a foundation for the design and synthesis of novel therapeutic agents.

Significance of 3,5-DI-Tert-butyl-4-hydroxycinnamic Acid as a Model Compound

This compound is particularly significant in research as a model compound for studying the mechanisms of phenolic antioxidants. The two tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which influences the accessibility and reactivity of the hydroxyl group. This steric shielding allows researchers to investigate the specific roles of electronic and steric effects in antioxidant activity.

Its well-defined and relatively simple structure, compared to more complex natural polyphenols, makes it an ideal candidate for a variety of experimental and computational studies. Researchers can systematically modify its structure, for example, by altering the substituents on the phenolic ring or the acrylic acid side chain, to probe the structure-activity relationships of phenolic antioxidants with a high degree of control. nih.gov

Recent research has also explored the potential neuroprotective effects of this compound. Studies in animal models of cerebral ischemia have shown that this compound can improve mitochondrial function in the hippocampus. nih.gov

Historical Context of Research on Phenolic Antioxidants

The scientific investigation of phenolic compounds from plants for their health benefits has a long history. nih.gov Initially, research focused on the role of these compounds in protecting plants against environmental stressors like UV radiation and pathogens. encyclopedia.pub Over time, interest grew in their potential benefits for human health, largely driven by epidemiological studies suggesting that diets rich in fruits and vegetables are associated with a reduced risk of chronic diseases. nih.gov

The antioxidant properties of phenolic compounds became a major focus of research. wikipedia.org Early in vitro studies demonstrated the capacity of these molecules to scavenge free radicals. wikipedia.org This led to the hypothesis that dietary phenolic antioxidants could help mitigate oxidative stress in the body, a process implicated in various diseases.

While thousands of phenolic compounds have been identified, research has often focused on understanding the fundamental principles of their antioxidant activity. wikipedia.orgyoutube.com This has involved both the study of naturally occurring phenols and the synthesis of model compounds like this compound to dissect the chemical basis of their function.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid | nih.govthermofisher.com |

| Molecular Formula | C₁₇H₂₄O₃ | nih.govthermofisher.combiosynth.com |

| Molecular Weight | 276.37 g/mol | biosynth.com |

| CAS Number | 22014-01-3 | thermofisher.combiosynth.com |

| Melting Point | 195 °C | biosynth.com |

| Appearance | Pale cream to yellow to orange powder | thermofisher.com |

Structure

2D Structure

Properties

IUPAC Name |

(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWXRDQWMRIIM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-92-9, 22014-01-3 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22014-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3,5-Di-tert-butyl-4-hydroxycinnamic Acid

The synthesis of this compound primarily relies on well-established condensation reactions, with the Knoevenagel condensation being a prominent and widely utilized method.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. masterorganicchemistry.comnih.gov In the synthesis of this compound, the key starting materials are 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and malonic acid.

The reaction is typically carried out in the presence of a basic catalyst system, such as pyridine (B92270) and aniline (B41778) or piperidine, to facilitate the condensation and subsequent decarboxylation. sigmaaldrich.com The use of pyridine as a solvent can also promote the decarboxylation step in what is known as the Doebner modification of the Knoevenagel condensation. nih.gov A general representation of this reaction is depicted below:

Figure 1: General scheme of the Knoevenagel condensation for the synthesis of this compound.

More sustainable and greener approaches to the Knoevenagel condensation have also been explored, utilizing catalysts like proline in ethanol (B145695), which can offer good to high yields of the desired product. masterorganicchemistry.com

Alternative Synthetic Routes

While the Knoevenagel condensation is a primary route, other synthetic strategies have been investigated. One notable alternative is the Wittig reaction , a powerful method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comnih.gov In this approach, 3,5-di-tert-butyl-4-hydroxybenzaldehyde would be reacted with a phosphorus ylide derived from a haloacetic acid, such as (carboxymethyl)triphenylphosphonium bromide, in the presence of a strong base. nih.gov The general mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Another reported synthetic method involves a two-step process starting with the reaction of pivalaldehyde with hydrochloric acid, followed by hydrogenation using a rhodium on charcoal catalyst. nih.govbiosynth.com

Derivatization Strategies and Analogue Synthesis

The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives. These modifications are often aimed at enhancing or modulating the biological activity of the parent compound.

Esterification and Amidation Reactions for Biological Activity Enhancement

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity, which in turn can influence its biological activity.

Esterification: The synthesis of various esters of hydroxycinnamic acids has been shown to modulate their antioxidant properties. nih.gov For instance, the esterification of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid with long-chain alcohols has been extensively studied. google.com The resulting esters often exhibit potent antioxidant activity. masterorganicchemistry.com

Amidation: The conversion of the carboxylic acid to an amide is another effective strategy to generate novel derivatives. The synthesis of amides of 3,5-di-tert-butyl-4-hydroxybenzoic acid has been reported to yield compounds with potential dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activity, suggesting a role in anti-inflammatory applications. researchgate.net Furthermore, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which can be considered cyclic amides, have been synthesized and evaluated as anti-inflammatory and analgesic agents. marquette.edu

Below is a table summarizing some examples of ester and amide derivatives and their reported biological activities.

| Derivative Type | Example | Reported Biological Activity |

| Ester | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Antioxidant |

| Amide | N-substituted amides of 3,5-di-tert-butyl-4-hydroxybenzoic acid | Dual COX-2/5-LOX inhibition |

| Cyclic Amide | 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones | Anti-inflammatory, Analgesic |

Introduction of Steric and Electronic Modifiers

The phenolic ring of this compound can be modified to study the influence of steric and electronic effects on its properties. The bulky tert-butyl groups ortho to the hydroxyl group are a defining feature, contributing to the molecule's potent antioxidant activity by stabilizing the phenoxyl radical formed during radical scavenging.

The introduction of different substituents on the aromatic ring can modulate the electronic properties of the phenol (B47542) and, consequently, its antioxidant capacity. Electron-donating groups are generally known to increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity. masterorganicchemistry.com Conversely, electron-withdrawing groups can have the opposite effect.

While specific studies on a wide range of steric and electronic modifications of this compound are not extensively documented in the readily available literature, the principles are well-established within the field of phenolic antioxidants. For instance, the synthesis of derivatives with altered substitution patterns on the phenyl ring would allow for a systematic investigation of structure-activity relationships.

Bioconjugation Techniques

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a polymer or peptide, to enhance its properties, such as solubility, stability, and targeted delivery. This compound and its derivatives, with their potent antioxidant properties, are attractive candidates for bioconjugation.

One notable application is the creation of polymer-bound antioxidants . For example, this compound can be used to synthesize monomeric antioxidants that can then be grafted onto polymers like polyethylene (B3416737). nih.gov This approach can lead to materials with built-in antioxidant protection, preventing degradation and extending the material's lifespan.

The conjugation of hydroxycinnamic acids to various biomaterials, including polysaccharides and polyethylene glycol (PEG), has been explored to develop functional materials for biomedical, cosmetic, and food applications. vwr.com These bioconjugates can offer improved bioavailability, targeted delivery, and enhanced efficacy. While specific examples of this compound conjugated to peptides are not prevalent in the literature, the principles of peptide conjugation to small molecules are well-established and could be applied to this compound to develop novel therapeutic agents.

Reaction Kinetics and Mechanistic Studies in Synthesis

The synthesis of this compound and its subsequent chemical transformations are governed by specific reaction kinetics and mechanisms. Understanding these factors is crucial for optimizing reaction conditions and achieving desired product yields. This section delves into the kinetics and mechanisms associated with key transformations of this compound.

Thermal Decomposition and Decarboxylation Processes

The thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxycinnamic acid (BHC) has been studied to understand its stability and to develop methods for the synthesis of its derivatives. epa.gov When BHC is heated, it can undergo several transformations, including decarboxylation, desalkylation, and polymerization of the resulting styrenic products. epa.gov

In the solid state, thermal analysis has shown that the decarboxylation of BHC is accompanied by these side reactions, making it a complex process to control. epa.gov The primary goal of studying this decomposition is often the synthesis of 3,5-di-tert-butyl-4-hydroxystyrene (BHS), a valuable monomeric antioxidant. epa.gov The decarboxylation reaction involves the removal of a molecule of carbon dioxide from the cinnamic acid derivative. nih.gov

A plausible mechanism for the decarboxylation at elevated temperatures involves the formation of an intermediate species which then undergoes hydrogen transfer and releases carbon dioxide to form the vinylphenol product. nih.gov However, under harsher reaction conditions, such as increased temperature and reaction time, polymerization of the styrenic products can occur. nih.gov For instance, studies on similar 4-hydroxycinnamic acids have shown that increasing the reaction temperature and time can lead to the formation of polymeric side products. nih.gov

The table below summarizes the decomposition products of trans-3,5-di-tert-butyl-4-hydroxycinnamic acid under different conditions.

| Condition | Primary Process | Accompanying Reactions | Reference |

| Solid State (Heating) | Decarboxylation | Desalkylation, Polymerization | epa.gov |

| Aqueous Solution | Decarboxylation | Polymerization | epa.gov |

| Organic Solvents (<150°C) | Decarboxylation | Minimal side reactions in aprotic dipolar solvents | epa.gov |

Role of Solvents in Reaction Dynamics

The choice of solvent plays a critical role in the reaction dynamics of the decomposition of trans-3,5-di-tert-butyl-4-hydroxycinnamic acid (BHC). epa.gov The solvent can influence both the rate and the mechanism of the reaction, particularly the decarboxylation process. epa.gov

Kinetic studies using ¹H-NMR spectrometry have revealed that the decomposition of BHC in aprotic dipolar solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), at temperatures below 150°C, is a controlled process that can be utilized for the preparative synthesis of 3,5-di-tert-butyl-4-hydroxystyrene (BHS). epa.gov In these solvents, the decarboxylation of BHC follows zero-order kinetics. epa.gov This indicates that the reaction rate is independent of the concentration of BHC.

The proposed mechanism in these aprotic dipolar solvents involves the ionization of BHC. epa.gov The reaction rate shows a significant increase with an increase in the polarity of the solvent. epa.gov Furthermore, the presence of trace amounts of the sodium salt of BHC can drastically increase the reaction rate. epa.gov This suggests that the formation of the carboxylate anion is a key step in the reaction mechanism.

In contrast, the decomposition of BHC in an aqueous solution leads to polymerization, making it unsuitable for the clean synthesis of BHS. epa.gov The table below outlines the effect of different solvent types on the decarboxylation of BHC.

| Solvent Type | Key Observations | Reaction Kinetics | Reference |

| Aprotic Dipolar (e.g., DMSO, DMF) | Clean decarboxylation to BHS below 150°C. Rate increases with solvent polarity. | Zero-order | epa.gov |

| Aqueous Solution | Polymerization occurs alongside decarboxylation. | Complex | epa.gov |

Advanced Biological Activities and Pharmacological Investigations

Antioxidant and Radical Scavenging Capabilities

The antioxidant potential of 3,5-di-tert-butyl-4-hydroxycinnamic acid and its derivatives stems from the hydrogen-donating ability of the hydroxyl group on the phenyl ring, which is sterically hindered by two bulky tert-butyl groups. This structural arrangement enhances its stability and radical scavenging efficiency.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, Lipid Peroxidation Inhibition)

The capacity of this compound and its derivatives to neutralize free radicals has been evaluated using various in vitro models. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity. Studies on derivatives, such as amides and esters of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, have demonstrated considerable to high radical scavenging action against the DPPH radical. nih.govnih.gov The mechanism of interaction with radicals like DPPH and the radical cation of 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) has been shown to involve a rapid single electron transfer (SET) followed by a hydrogen atom transfer (HAT). researchgate.net

In addition to scavenging soluble radicals, this compound's derivatives have been investigated for their ability to inhibit lipid peroxidation. nih.gov Research has shown they are effective in preventing the oxidation of lipids, such as in rat hepatic microsomal membranes and AIBN-induced linoleic acid peroxidation. nih.govresearchgate.net This activity is crucial as lipid peroxidation is a key process in cellular damage. Novel flavones that share structural similarities with the 3,5-di-tert-butyl-4-hydroxyphenyl moiety have also been synthesized and shown to be potent inhibitors of copper-induced low-density lipoprotein (LDL) oxidation. nih.gov

Summary of In Vitro Antioxidant Activity

| Assay Type | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Amide/Ester derivatives | High to moderate scavenging activity | nih.govnih.gov |

| ABTS Radical Scavenging | Related derivatives | Activity demonstrated via SET/HAT mechanism | researchgate.net |

| Lipid Peroxidation Inhibition | Amide/Ester derivatives | Significant inhibitory activity | nih.govnih.gov |

| Linoleic Acid Peroxidation | Calixarene hybrids | Inhibitory activity demonstrated | researchgate.net |

Cellular Antioxidant Mechanisms and Enzyme Modulation

Beyond direct radical scavenging, hydroxycinnamic acids can exert antioxidant effects by modulating cellular defense systems. While specific studies on this compound's direct influence on antioxidant enzymes are limited in the available literature, the broader class of cinnamic acid derivatives has been shown to improve cell viability and indirectly augment the expression of various endogenous antioxidant enzymes. nih.gov The general mechanism for hydroxycinnamic acids involves minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components. mdpi.com A structurally related compound, 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid octadecyl ester, has been noted to induce metabolizing enzymes in the liver, such as cytochrome P450, which points to the potential of this chemical family to interact with cellular enzymatic pathways. uzh.ch

Comparative Studies with Reference Antioxidants

To contextualize their potency, derivatives of this compound have been compared with standard antioxidant compounds like Trolox, a water-soluble analog of vitamin E. In several studies, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid demonstrated an antioxidant capacity similar to that of Trolox. nih.gov Furthermore, certain synthesized hybrids incorporating this cinnamic acid moiety have exhibited significantly enhanced activity. For instance, hybrids amidated with L-tyrosine or L-proline methyl esters showed lipid peroxidation inhibitory activity that was up to 12 times more potent than the parent antioxidant, Trolox. nih.gov These comparisons highlight the potential of this chemical scaffold in developing powerful antioxidant agents.

Comparative Antioxidant Potency

| Compound Derivative | Reference Antioxidant | Comparative Finding | Reference |

|---|---|---|---|

| Amide derivatives | Trolox | Demonstrated similar antioxidant capacity. | nih.gov |

| Tyrosine/Proline hybrids | Trolox | Up to 12-fold greater lipid peroxidation inhibition. | nih.gov |

Anti-inflammatory Efficacy

Chronic inflammation is closely linked to oxidative stress, and compounds with antioxidant properties often exhibit anti-inflammatory effects. Research into this compound has explored this dual activity.

Cyclooxygenase Inhibition Profiling, particularly COX-2

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. While direct studies on this compound's effect on COX enzymes were not prominent in the reviewed literature, research on structurally similar molecules provides insight. For example, derivatives of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid have been designed and synthesized as potential dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), indicating that the core 3,5-di-tert-butyl-4-hydroxyphenyl structure is a viable scaffold for developing COX inhibitors. researchgate.net

Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., PGE2, TNF-α, IL-1β)

The anti-inflammatory potential of this compound has been demonstrated through the activity of its derivatives. Hybrids of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have shown significant in vivo reduction of acute inflammation in models such as carrageenan-induced paw edema in rats. nih.gov While specific data on the modulation of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), or interleukin-1beta (IL-1β) by this specific compound is not detailed, other hydroxycinnamic acid derivatives are known to effectively suppress the production of these pro-inflammatory mediators. nih.gov For example, 3,4,5-Trihydroxycinnamic acid has been shown to inhibit the lipopolysaccharide-induced production of TNF-α and IL-1β in microglial cells. nih.gov This suggests a likely mechanism for the observed anti-inflammatory effects of the broader class of hydroxycinnamic acids, which may also apply to the 3,5-di-tert-butyl variant.

In Vivo Models of Inflammation and Nociception

The anti-inflammatory and antinociceptive properties of this compound and its derivatives have been substantiated in various in vivo models. A primary model for assessing anti-inflammatory effects is the carrageenan-induced paw edema test in rats, a standard for investigating acute inflammation. mdpi.com The injection of carrageenan provokes a biphasic inflammatory response. ijsr.net The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase, typically 3-5 hours post-injection, is sustained by prostaglandins, cyclooxygenase (COX-2), and neutrophil infiltration. ijsr.netmdpi.comnih.gov

Derivatives of this compound have shown considerable efficacy in this model. Studies on a series of its derivatives demonstrated a significant anti-inflammatory effect, with some compounds reducing carrageenan-induced rat paw edema by up to 72% at a dose of 150 μmol/kg, an activity level comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) used as references. mdpi.com This suggests a potent ability to interfere with the inflammatory cascade, likely through the inhibition of inflammatory mediators.

The formalin test is another critical model used to evaluate nociceptive (pain-related) responses. This test induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. nih.gov Peripherally acting analgesics typically inhibit the second phase of this test. nih.gov While direct studies on this compound in the formalin test are not extensively detailed in the provided context, the known anti-inflammatory mechanisms of related hydroxycinnamic acids suggest potential efficacy, particularly in the inflammatory phase of nociception. ijsr.netresearchgate.net

| Model | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Cinnamic acid derivatives | Reduction in paw edema up to 72% at 150 μmol/kg. | mdpi.com |

| Carrageenan-Induced Paw Edema | Hydroxycinnamic acid derivatives | Inhibition of the second, prostaglandin-mediated inflammatory phase. | ijsr.net |

| Formalin Test | General peripherally acting agents | Expected to inhibit the second inflammatory phase of the test. | nih.gov |

Hypolipidemic Properties and Metabolic Regulation

The compound and its derivatives have demonstrated significant potential in modulating lipid metabolism, presenting a promising avenue for addressing hyperlipidemia.

Effects on Plasma Lipid Profiles (Triglycerides, Cholesterol)

Research has confirmed the hypolipidemic activity of derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid. In studies using hyperlipidemic rats, specific amide derivatives of the compound were shown to significantly decrease plasma levels of both triglycerides and total cholesterol. nih.gov Similarly, in a Triton-induced hyperlipidemia model in rats, related cinnamic acid derivatives produced a substantial reduction in lipidemic indices, with the most active derivatives lowering triglycerides by 72.5% and total cholesterol by 76%. mdpi.com These findings highlight the compound's potent effect on circulating lipid profiles.

| Model | Compound Derivative | Effect on Triglycerides | Effect on Total Cholesterol | Reference |

|---|---|---|---|---|

| Hyperlipidemic Rats | Morpholine and 4-methylpiperidine (B120128) amides | Significantly decreased | Significantly decreased | nih.gov |

| Triton-Induced Hyperlipidemic Rats | Thiomorpholine and cinnamyl alcohol derivatives | Up to 72.5% decrease | Up to 76% decrease | mdpi.com |

Mechanisms of Action in Lipid Metabolism

The mechanisms underlying the hypolipidemic effects of hydroxycinnamic acids are multifaceted. nih.gov These compounds are known to influence key enzymes and pathways in lipid metabolism. researchgate.net Evidence suggests that hydroxycinnamic acid derivatives can lower plasma cholesterol by reducing the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov Furthermore, they may decrease fatty acid synthesis by inhibiting fatty acid synthase and enhance fat metabolism by increasing fatty acid beta-oxidation in the liver. nih.gov By targeting these fundamental processes, this compound and its analogs can effectively lower elevated lipid levels. nih.govresearchgate.net

Anticancer Potential and Cellular Effects

The investigation into the anticancer properties of hydroxycinnamic acids has revealed significant effects on cancer cell growth and survival.

Inhibition of Cancer Cell Proliferation and Viability

Hydroxycinnamic acids have been shown to possess antitumor activity. sysrevpharm.org For instance, p-hydroxycinnamic acid, a related compound, effectively suppresses the growth and colony formation of human liver cancer (HepG2) cells. nih.gov Research on other isomers, such as ortho-coumaric acid (OCA) and para-coumaric acid (PCA), on breast cancer stem cells demonstrated a dose-dependent reduction in the number of viable cells. nih.gov This inhibition of proliferation is linked to the suppression of key signaling pathways, including the Extracellular regulated kinases 1/2 (ERK1/2) pathway. nih.gov A study on 4-hydroxy-3,5-di-tret-butyl cinnamic acid also noted its ability to restore mitochondrial function in the hippocampus under ischemic conditions, a mechanism that could be relevant to modulating energy metabolism in cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key aspect of the anticancer potential of this compound class is the ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. In a study on cerebral ischemia, 4-hydroxy-3,5-di-tret-butyl cinnamic acid was found to decrease the intensity of apoptotic reactions by reducing the levels of pro-apoptotic molecules such as apoptosis-inducing factor (AIF) and caspase-3. nih.gov

Studies on related hydroxycinnamic acid isomers in breast cancer stem cells provide further mechanistic insight. nih.gov Treatment with these compounds led to increased staining for Annexin-V, a marker of early apoptosis, and elevated expression of executioner caspases-3/7. nih.gov This was accompanied by a decrease in the Bcl-2/Bax ratio, indicating a shift towards a pro-apoptotic state. nih.gov Furthermore, these compounds were found to induce a cytostatic effect by arresting the cell cycle at the G1/S phase transition, which was associated with the downregulation of Cyclin D1 expression. nih.gov

| Cellular Process | Specific Effect | Compound/Derivative | Reference |

|---|---|---|---|

| Proliferation/Viability | Suppression of colony formation and growth | p-hydroxycinnamic acid | nih.gov |

| Proliferation/Viability | Dose-dependent decrease in viable cells | o-coumaric & p-coumaric acid | nih.gov |

| Apoptosis | Decrease in pro-apoptotic AIF and caspase-3 | 4-hydroxy-3,5-di-tret-butyl cinnamic acid | nih.gov |

| Apoptosis | Increased Annexin-V staining, elevated caspase-3/7 | o-coumaric & p-coumaric acid | nih.gov |

| Cell Cycle | Arrest at G1/S phase, downregulation of Cyclin D1 | o-coumaric & p-coumaric acid | nih.gov |

Impact on Cancer Stem Cell Phenotypes

Currently, there is a lack of direct scientific evidence in the available literature specifically detailing the impact of this compound on cancer stem cell phenotypes. While research into the anticancer effects of various hydroxycinnamic acid isomers on breast cancer stem cells (BCSCs) has been conducted, these studies have focused on compounds such as para-coumaric acid (PCA) and ortho-coumaric acid (OCA). nih.govnih.gov These studies have shown that certain hydroxycinnamic acids can influence the viability and self-renewal capacity of BCSCs, which are characterized by markers like CD44+/CD24- and high aldehyde dehydrogenase (ALDH) activity. nih.govnih.gov However, specific data on this compound's direct effects on these critical cancer cell populations remains to be elucidated.

Receptor and Pathway Interactions (e.g., ERK1/2, JNK, p38 MAPK)

The interaction of this compound with key signaling pathways involved in cellular processes like proliferation, differentiation, and apoptosis is an area of emerging research. While direct studies on this specific compound's modulation of the ERK1/2, JNK, and p38 MAPK pathways in cancer cells are limited, research on related hydroxycinnamic acid isomers provides some context. For instance, studies on para-coumaric acid and ortho-coumaric acid in breast cancer stem cells have demonstrated an inhibition of the phosphorylation of Extracellular regulated kinases 1/2 (ERK1/2). nih.govnih.gov Furthermore, apoptosis in these cells was shown to be mediated by the activation of Janus kinase (JNK) and p38 Mitogen-activated kinase (p38 MAPK). nih.govnih.gov These findings suggest that the broader class of hydroxycinnamic acids can influence these critical signaling cascades. However, dedicated studies are required to determine the specific effects of the this compound structure on these pathways.

Neuroprotective and Neurological Applications

The potential of this compound to protect the nervous system from damage and degeneration is a significant area of investigation, with promising results emerging from preclinical models.

Mitigation of Oxidative Stress in Neuronal Models

Research has demonstrated the neuroprotective effects of 4-hydroxy-3,5-di-tret-butyl cinnamic acid in a rat model of permanent focal cerebral ischemia. nih.govnih.gov The administration of the compound was found to improve mitochondrial function in the hippocampus. nih.govnih.gov This was evidenced by an increase in citrate (B86180) synthase activity and ATP content. nih.govnih.gov Furthermore, the compound reduced the intensity of oxidative stress by increasing the activity of antioxidant enzymes and decreasing the concentration of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Currently, there is no direct scientific literature available that specifically demonstrates the inhibitory activity of this compound against monoamine oxidase-A (MAO-A) or monoamine oxidase-B (MAO-B). While the inhibition of MAO enzymes is a key strategy in the treatment of neurodegenerative diseases and depression, and various natural and synthetic compounds have been explored for this activity, specific data for this compound is not present in the reviewed scientific reports.

Protection against Neurodegeneration in Disease Models

In a significant study utilizing a rat model of permanent middle cerebral artery occlusion, a model for ischemic stroke, 4-hydroxy-3,5-di-tret-butyl cinnamic acid demonstrated notable neuroprotective action. nih.govnih.gov The administration of the compound led to a decrease in apoptosis, as indicated by reduced calcium content, lower concentrations of apoptosis-inducing factor, and decreased caspase-3 activity. nih.govnih.gov These findings suggest that the compound can protect hippocampal cells under conditions of irreversible brain ischemia, highlighting its potential as a therapeutic agent for neurodegenerative conditions stemming from ischemic events. nih.govnih.gov

Other Significant Biological Activities

Beyond its neuroprotective and potential anticancer-related activities, this compound has been noted for other biological effects, although some of these claims require more robust scientific validation.

Some commercial suppliers have categorized this compound as an antihistaminic and antiallergic drug, suggesting its potential efficacy in treating conditions like hay fever and asthma. biosynth.com However, these claims are not yet substantiated by peer-reviewed primary research literature.

Additionally, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have been reported to possess anti-inflammatory activity. nih.gov The broader class of cinnamic acid derivatives is known for its anti-inflammatory properties, which are often linked to their antioxidant capacity. nih.gov

Antimicrobial and Antifungal Spectrum

The broad class of hydroxycinnamic acids is known to exhibit antimicrobial properties against various pathogens. mdpi.com These compounds are secondary metabolites found widely in the plant kingdom and contribute to the defense mechanisms of plants against microbial infections. The antimicrobial action of cinnamic acid derivatives is believed to involve several mechanisms, including the disruption of cell membranes, inhibition of essential enzymes, and interference with microbial metabolism. mdpi.com

While specific minimum inhibitory concentration (MIC) values for this compound against a wide spectrum of bacteria and fungi are not extensively documented in publicly available research, studies on related compounds provide some insights. For instance, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have been noted for their biological activities, which include anti-inflammatory and hypolipidemic effects alongside their antioxidant properties. nih.gov The synthesis of coumarin (B35378) conjugates with 3,5-disubstituted-4-hydroxycinnamic acid derivatives has also been explored for potential antimicrobial effects.

Further research is required to establish a comprehensive antimicrobial and antifungal spectrum for this compound, including specific MIC values against clinically relevant bacterial and fungal strains.

Antiallergic and Antihistaminic Considerations

This compound has been identified as a compound belonging to the group of antihistaminic and antiallergic drugs. biosynth.com It has been reported as effective in the treatment of conditions such as hay fever and asthma. biosynth.com The mechanism of action for many antiallergic and antihistaminic drugs involves the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators, or by acting as antagonists at histamine receptors. researchgate.netnih.gov

Studies on other cinnamic acid derivatives have demonstrated their potential to modulate allergic responses. For example, 3,4,5-trihydroxycinnamic acid has been shown to suppress mast cell activation and the release of histamine in laboratory settings. nih.govscispace.com This suggests that the cinnamic acid scaffold may be a promising backbone for the development of compounds with antiallergic properties. However, detailed mechanistic studies specifically on this compound, including its effect on mast cell degranulation and its interaction with histamine receptors, are needed to fully elucidate its antiallergic and antihistaminic profile.

Antiparasitic Efficacy

The development of new antiparasitic drugs is a critical area of research, and natural product scaffolds like cinnamic acid provide a valuable starting point for the synthesis of novel therapeutic agents. Further investigations are warranted to determine if this compound exhibits any significant activity against parasites such as Plasmodium, Leishmania, or Trypanosoma species.

Mechanistic Elucidations of Biological Actions

Molecular Targets and Binding Interactions

Research into the neuroprotective properties of 3,5-di-tert-butyl-4-hydroxycinnamic acid has identified several potential molecular targets, primarily centered within the mitochondria. One of the key interactions appears to be with components of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways.

A significant finding is the compound's ability to stabilize the F1F0 ATP-synthase, a crucial enzyme in cellular energy production. This stabilization is thought to prevent the dimerization of the enzyme, a step associated with the formation of the mPTP. Furthermore, the structurally related compound, 3,5-di-t-butyl-4-hydroxytoluene (BHT), has been shown to stimulate the activity of 15-lipoxygenase on biomembranes, suggesting that this enzyme or the cell membrane itself could be a target for this compound nih.gov.

Additionally, this compound has been classified among antihistaminic drugs, which would imply a direct or indirect interaction with histamine (B1213489) receptors. However, the specific receptor subtypes and the nature of these binding interactions are yet to be fully elucidated.

| Molecular Target | Observed or Inferred Interaction | Potential Consequence |

| F1F0 ATP-synthase | Stabilization, prevention of dimerization nih.gov | Inhibition of mPTP formation, maintenance of ATP synthesis nih.gov |

| Mitochondrial Permeability Transition Pore (mPTP) components | Indirect interaction through stabilization of associated proteins nih.gov | Prevention of irreversible cell death pathways nih.gov |

| 15-Lipoxygenase/Biomembranes | Stimulation of enzymatic activity (inferred from related compounds) nih.gov | Alteration of lipid metabolism and signaling |

| Histamine Receptors | Implied interaction based on classification as an antihistaminic drug | Modulation of allergic and inflammatory responses |

Signal Transduction Pathway Modulation

The interaction of this compound with its molecular targets precipitates changes in intracellular signal transduction pathways, most notably those governing apoptosis, or programmed cell death.

In studies investigating its neuroprotective effects in rats, the administration of this compound led to a discernible modulation of the apoptotic cascade. A key observation was the reduction in the levels of apoptosis-inducing factor (AIF) and caspase-3, both of which are pivotal executioners of apoptosis nih.gov. The modulation of these pathways is believed to be a direct consequence of the compound's effects on mitochondrial integrity. By preventing the opening of the mPTP, it inhibits the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Furthermore, a decrease in the concentration of intracellular ionized calcium has been observed following treatment with the compound nih.gov. Calcium is a critical second messenger that, in excessive concentrations, can trigger apoptotic signaling. The ability of this compound to lower intracellular calcium levels represents another significant mechanism by which it modulates cell signaling and promotes cell survival.

| Signaling Pathway/Component | Effect Observed | Reference |

| Apoptosis | Inhibition | nih.gov |

| Apoptosis-Inducing Factor (AIF) | Decreased concentration | nih.gov |

| Caspase-3 | Decreased activity | nih.gov |

| Intracellular Calcium Levels | Decreased concentration | nih.gov |

Cellular Uptake, Distribution, and Intracellular Fate

The journey of this compound into and within the cell is governed by its chemical structure. The presence of the bulky, lipophilic tert-butyl groups is expected to facilitate its passive diffusion across the lipid bilayer of the cell membrane, allowing it to reach intracellular targets.

Once inside the cell, its distribution is likely influenced by its affinity for lipid-rich environments, such as mitochondrial membranes. Its primary intracellular fate, however, appears to be metabolic transformation. Studies on the closely related antioxidant butylated hydroxytoluene (BHT) have shown that it is metabolized to 3,5-di-tert-butyl-4-hydroxybenzoic acid in both rats and humans nih.govnih.gov. This suggests that a similar metabolic pathway exists for this compound, where the acrylic acid side chain is oxidized to a carboxylic acid, forming the corresponding benzoic acid derivative.

Further supporting this metabolic route, research aimed at identifying urinary biomarkers for exposure to related synthetic phenolic antioxidants in rats identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a major metabolite. This indicates that the saturation of the double bond in the cinnamic acid side chain is a key metabolic step.

| Metabolite | Species in which Identified | Significance | Reference |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Inferred from metabolism of related compounds in rats and humans | A likely major metabolic end-product | nih.govnih.gov |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | Rat | A urinary biomarker indicating metabolic processing |

Structure Activity Relationship Sar Studies and Computational Approaches

Impact of Aromatic Substitution Patterns on Biological Efficacy

The substitution pattern on the phenolic ring is a primary determinant of the biological activity of 3,5-di-tert-butyl-4-hydroxycinnamic acid. The two bulky tert-butyl groups at positions 3 and 5, ortho to the hydroxyl group, create significant steric hindrance. This arrangement is crucial for its potent antioxidant activity.

The steric hindrance serves two main purposes:

It stabilizes the phenoxyl radical that forms when the molecule neutralizes a free radical by donating a hydrogen atom from its hydroxyl group. This stability prevents the antioxidant radical from becoming a pro-oxidant and participating in further harmful reactions.

It can influence the molecule's ability to fit into the active sites of specific enzymes. While sometimes a limitation, this steric bulk can also confer selectivity for certain biological targets over others.

In contrast, other naturally occurring hydroxycinnamic acids like p-coumaric, caffeic, and ferulic acids lack this significant steric shielding, which can affect the stability and reactivity of their corresponding phenoxyl radicals. The presence of the two tert-butyl groups is a key feature that distinguishes this synthetic antioxidant, often leading to enhanced stability and persistent radical-scavenging capabilities.

Role of the Cinnamic Acid Side Chain in Activity

The cinnamic acid side chain (–CH=CH–COOH) is not merely a linker but an active contributor to the molecule's biological profile. This propenoic acid moiety influences several aspects of the compound's function:

Electronic Properties : The conjugated double bond in the side chain facilitates electron delocalization across the molecule, which can influence the redox potential of the phenolic hydroxyl group and the stability of the resulting radical.

Structural Flexibility and Binding : The length and flexibility of the side chain are important for optimal orientation and interaction with biological targets. Studies comparing esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (a saturated version of the side chain) with those of 3,5-di-tert-butyl-4-hydroxybenzoic acid have shown that the longer, more flexible propionic chain leads to superior antioxidant performance. researchgate.net This suggests the side chain allows the active phenolic group to position itself more effectively, for instance, within a lipid membrane to inhibit peroxidation. researchgate.net

Influence of Functional Group Modifications (Esterification, Amidation)

Modification of the carboxylic acid group through esterification or amidation is a common strategy to alter the molecule's properties and tailor its activity. googleapis.com These modifications primarily impact the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and distribution.

Esterification : Converting the carboxylic acid to an ester can significantly increase its lipophilicity. researchgate.net This is particularly useful for enhancing the antioxidant's compatibility with non-polar materials like polymers or for improving its ability to penetrate lipid-rich environments such as cell membranes. researchgate.netresearchgate.net Research has shown that esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid exhibit significantly longer antioxidant induction times compared to their benzoic acid counterparts. researchgate.net

Amidation : Forming an amide bond is another key modification. This has been used to covalently link the this compound moiety to other molecules to create dual-acting agents. qut.edu.au For example, it has been coupled to adenosine (B11128) analogues to produce compounds that not only act as adenosine receptor agonists but also possess free radical-scavenging capabilities, potentially offering enhanced cardioprotective effects. qut.edu.au

Interactive Table: Impact of Functional Group Modification

| Modification | Key Property Change | Resulting Effect on Activity | Research Example |

|---|---|---|---|

| Esterification | Increased Lipophilicity | Enhanced compatibility with polymers; improved membrane penetration. researchgate.netresearchgate.net | Used as an antioxidant additive in polyolefins to prevent thermal degradation. researchgate.net |

| Amidation | Covalent Linkage Capability | Creation of dual-function molecules combining antioxidant and other therapeutic actions. qut.edu.au | Coupled with an adenosine derivative to synthesize a potential cardioprotective agent. qut.edu.au |

Physicochemical Property Correlations with Biological Activity

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property for this compound and its derivatives. The two tert-butyl groups confer a high degree of lipophilicity. This property is strongly correlated with the molecule's ability to interact with and permeate biological membranes.

Studies on related hydroxycinnamic acids have shown that less polar derivatives have more significant effects on the structure of lipid membranes. researchgate.net The increased lipophilicity of this compound and its esters allows them to:

Partition more effectively into the lipid bilayer of cell membranes.

Protect membrane lipids from peroxidation directly within their environment.

Potentially cross membrane barriers to reach intracellular targets.

However, research also indicates that lipophilicity alone is not a perfect predictor of membrane permeability or biological activity, as other factors like molecular size and specific interactions with membrane components also play a role. researchgate.net

The primary mechanism of antioxidant activity for phenolic compounds is their ability to donate a hydrogen atom (a process known as hydrogen atom transfer, HAT) to neutralize a free radical. The ease with which this occurs is related to the molecule's redox potential.

The chemical structure of this compound is optimized for this function. The electron-donating effects of the hydroxyl group and the alkyl tert-butyl groups on the aromatic ring lower the bond dissociation enthalpy of the O-H bond. This makes the hydrogen atom readily available for donation. Crucially, the steric bulk of the tert-butyl groups stabilizes the resulting phenoxyl radical, which is a key factor in its high antioxidant efficiency. lookchem.com

In Silico Modeling and Molecular Docking Studies

Computational techniques, including in silico modeling and molecular docking, are powerful tools for investigating the interactions of this compound at a molecular level. These methods allow researchers to predict and visualize how the molecule and its derivatives bind to the active sites of biological targets, such as enzymes. researchgate.netcienciavitae.pt

Molecular docking simulations can:

Predict the preferred binding orientation of the compound within a protein's active site. researchgate.net

Estimate the binding affinity, providing a measure of how strongly the molecule interacts with its target.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

These computational studies have been used to explore the interactions of derivatives with various enzymes, helping to rationalize observed biological activities and guide the design of new, more potent compounds with specific therapeutic aims. researchgate.net The results often indicate that these compounds can form stable and energetically favorable complexes within enzymatic active sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in contemporary medicinal chemistry and drug discovery, offering a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.com These models are mathematically expressed as equations that relate variations in biological response to changes in molecular features, which are numerically encoded as molecular descriptors. mdpi.comnih.gov The overarching goal of QSAR is to develop predictive models that can guide the design of new, more potent molecules with desired biological activities, thereby accelerating the drug development process and reducing the need for extensive experimental testing. mdpi.com

For derivatives of cinnamic acid and related phenolic compounds, QSAR models have been instrumental in elucidating the structural requirements for various biological activities, most notably antioxidant and anti-inflammatory effects. These studies typically involve the calculation of a wide array of molecular descriptors, which can be broadly categorized into electronic, steric, and hydrophobic parameters.

A notable QSAR study was conducted on a series of 19 derivatives of 3,5-di-tert-butyl-4-hydroxy styrene, a close structural analog of this compound, to correlate their structures with their anti-inflammatory activity. ijpsonline.comresearchgate.net The analysis, employing the Hansch approach, revealed a significant correlation between the anti-inflammatory activity and both thermodynamic and sterimol parameters. ijpsonline.comresearchgate.net The resulting 2D-QSAR model is expressed by the following equation:

Biological Activity (BA) = (-0.588016) MR1 + (0.2815) MR2 + (-0.150769) Hdor1 (-1.322597) ijpsonline.comresearchgate.net

This model was developed with a dataset of 15 compounds and demonstrated good statistical significance, with a correlation coefficient (r) of 0.864, a coefficient of determination (r²) of 0.764, and a Fisher statistic (F) of 7.336. ijpsonline.comresearchgate.net The descriptors in this model are defined as:

MR1 and MR2: Molar refractivity at two different positions on the molecule, which is a measure of the volume occupied by an atom or a group of atoms and is related to steric effects.

Hdor1: A descriptor related to hydrogen bond donor properties.

The model suggests that for enhanced anti-inflammatory activity, a less bulky and more lipophilic group at position R1, along with a more bulky group at position R2, is desirable. ijpsonline.comresearchgate.net This provides a clear direction for the structural modification of this class of compounds to improve their therapeutic potential.

Further computational analysis on a similar series of 17 anti-inflammatory 3,5-di-tert-butyl-4-hydroxystyrene derivatives led to the development of a 3D-QSAR model. researchgate.net This model provides a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. The derived 3D-QSAR equation is as follows:

log(BA) = 0.827(0.283) Fo + 0.007(0.002) Energy - 0.489(0.156) ROG - 0.114(0.038) DIPOLE + 3.756 researchgate.net

This model exhibited strong predictive power, with a correlation coefficient (r) of 0.873, a coefficient of determination (r²) of 0.762, and a cross-validated r² of 0.622. researchgate.net The key descriptors in this 3D-QSAR model are:

Fo: A field-based descriptor, likely related to the steric or electronic field.

Energy: The conformational energy of the molecule.

ROG: Radius of gyration, a measure of the molecule's compactness.

The insights from these QSAR models are invaluable for the rational design of novel cinnamic acid derivatives with enhanced biological activities. They underscore the importance of specific steric and electronic features in determining the anti-inflammatory potency of compounds bearing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety.

Interactive Data Table: 2D-QSAR Model for Anti-inflammatory Activity of 3,5-di-tert-butyl-4-hydroxy Styrene Derivatives ijpsonline.comresearchgate.net

| Parameter | Value | Description |

| n | 15 | Number of compounds in the training set |

| r | 0.864 | Correlation coefficient |

| r² | 0.764 | Coefficient of determination |

| F | 7.336 | Fisher's test value |

| STD | 0.64 | Standard deviation |

Interactive Data Table: 3D-QSAR Model for Anti-inflammatory Activity of 3,5-di-tert-butyl-4-hydroxy Styrene Derivatives researchgate.net

| Parameter | Value | Description |

| n | 17 | Number of compounds in the training set |

| r | 0.873 | Correlation coefficient |

| r² | 0.762 | Coefficient of determination |

| cvr² | 0.622 | Cross-validated correlation coefficient |

| press | 0.921 | Predictive residual sum of squares |

Analytical and Characterization Methodologies

Spectroscopic Characterization (e.g., NMR, FTIR) for Structure Elucidation

Spectroscopic methods are fundamental in verifying the chemical structure of 3,5-di-tert-butyl-4-hydroxycinnamic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise data on the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For hydroxycinnamic acids, ¹H NMR is used to identify protons in the aromatic ring, the vinylic side chain, and the bulky tert-butyl groups. researchgate.net ¹³C NMR complements this by identifying the chemical shifts of each carbon atom, including the carboxyl, aromatic, and aliphatic carbons. nih.govchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the characteristic functional groups. The spectrum of a related compound, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, shows characteristic absorption bands that help in structural confirmation. researchgate.net For this compound, key absorptions would include a broad O-H stretch from the phenolic hydroxyl and carboxylic acid groups, C-H stretches from the alkyl and aromatic components, a C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring and the alkene side chain.

| Technique | Key Structural Features Identified | Typical Observations |

|---|---|---|

| ¹H NMR | Protons of tert-butyl groups, aromatic ring, and vinyl group | Distinct signals for each proton environment, with chemical shifts indicative of their electronic surroundings. |

| ¹³C NMR | Carbon atoms of tert-butyl groups, aromatic ring, vinyl group, and carboxyl group | Signals corresponding to the different carbon types within the molecule. nih.gov |

| FTIR | -OH (hydroxyl), C=O (carbonyl), C=C (alkene/aromatic), C-H (alkyl/aromatic) functional groups | Characteristic vibrational frequencies (cm⁻¹) for each functional group, confirming their presence. |

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly applied methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing phenolic compounds. For related hydroxycinnamic acids, reversed-phase HPLC using a C18 column is a common approach. nih.gov A mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an acidic aqueous solution (e.g., containing acetic acid or phosphoric acid) to ensure good peak shape and resolution. nih.govsielc.com Detection is often performed using a UV detector, as the conjugated system of the molecule absorbs UV light efficiently. nih.gov

Gas Chromatography (GC) can also be used, particularly for volatile derivatives of the compound. An assay for this compound has been noted using silylated GC, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group to increase volatility and thermal stability. thermofisher.com The analysis of a TMS derivative of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid has been detailed using a capillary column with a multi-step temperature program. nist.gov

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Reference/Context |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Methanol/Acetonitrile and acidified water | UV (e.g., at 310 nm) | Method for trans-p-hydroxycinnamic acid. nih.gov |

| GC | Capillary (e.g., VF-5MS) | Helium | Mass Spectrometry (MS) | Method for TMS derivative of a related benzoic acid. nist.gov |

Mass Spectrometry for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying its metabolites. When coupled with a chromatographic system (GC-MS or LC-MS), it provides both separation and identification capabilities.

The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (276.37 g/mol ). nih.govnih.gov Database entries indicate a top peak at m/z 261, likely corresponding to the loss of a methyl group (-CH₃), and a second highest peak at m/z 276, the molecular ion. nih.gov

In metabolic studies, MS is indispensable for profiling how the compound is processed in biological systems. For instance, research on the metabolism of a structurally similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid), in rats identified metabolites such as 2,6-di-tert-butyl-p-benzoquinone (B114747) (BBQ) and its hydroquinone (B1673460) precursor (BHQ) using GC-MS. nih.gov This suggests that this compound could undergo similar biotransformations, such as decarboxylation and oxidation, which can be tracked using MS-based techniques. nih.gov

| Technique | Parent Compound m/z | Key Fragment/Metabolite m/z | Application |

|---|---|---|---|

| GC-MS | 276 | 261 | Identification and structural confirmation. nih.gov |

| GC-MS / HPLC-MS | - | Various | Identification of metabolites like quinones and their glucuronide conjugates in biological samples. nih.gov |

Bioanalytical Method Development for In Vitro and In Vivo Studies

Developing and validating bioanalytical methods is crucial for quantifying this compound and its metabolites in biological matrices such as plasma and urine for pharmacokinetic studies. nih.govnih.gov Such methods must be sensitive, specific, accurate, and reproducible.

The process typically involves:

Sample Preparation: This step is critical to remove interferences from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com

Chromatographic Separation: HPLC or Ultra-Fast Liquid Chromatography (UFLC) is used to separate the analyte of interest from endogenous components. nih.gov

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for the quantification of analytes at low concentrations. nih.govnih.gov

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA). nih.gov Validation parameters include linearity, accuracy, precision, selectivity, stability, and recovery to ensure the reliability of the data. nih.govmdpi.com While specific methods for this exact cinnamic acid derivative are not widely published, the principles established for other phenolic compounds and natural products are directly applicable. nih.govnih.gov

Electrochemical Methods for Activity Assessment

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for assessing the antioxidant activity of phenolic compounds like this compound. nih.gov These techniques measure the oxidation potential of a compound, which is directly related to its ability to donate electrons or hydrogen atoms to neutralize free radicals. nih.govresearchgate.net

The core principle is that a lower oxidation potential indicates a greater ease of oxidation, which in turn suggests a higher antioxidant capacity. nih.gov Studies on various hydroxycinnamic acids have shown that the number and position of hydroxyl groups on the aromatic ring, as well as other substituents, influence their redox potentials. electrochemsci.orgnih.gov The bulky tert-butyl groups on this compound sterically hinder the hydroxyl group, which can affect its reactivity and, consequently, its electrochemical behavior and antioxidant potential. nih.gov By comparing the oxidation potential of this compound to that of standard antioxidants, its relative antioxidant strength can be determined. researchgate.netelectrochemsci.org

Preclinical and Toxicological Assessments

In Vitro Cytotoxicity and Genotoxicity Screening

Detailed in vitro cytotoxicity and genotoxicity studies specifically for 3,5-Di-tert-butyl-4-hydroxycinnamic acid are not extensively documented in publicly available scientific literature. Most research tends to focus on its antioxidant applications in materials science or on related hydroxycinnamic acid compounds.

Table 1: Summary of Available Toxicity Data

| Assessment Type | Test System | Key Findings | Source |

|---|---|---|---|

| In Vitro Cytotoxicity | N/A | Specific data not available in reviewed sources. | |

| Genotoxicity | N/A | Specific data not available in reviewed sources. | |

| In Vivo Ecotoxicity | Zebrafish (Danio rerio) Larvae | Identified as a major toxic component in plastic leachate; its toxicity was comparable to that of the whole leachate. acs.org | acs.org |

In Vivo Safety and Systemic Toxicity Studies

In vivo studies provide insight into the metabolic fate and systemic effects of this compound after administration.

Research indicates that this compound is processed in the body and eliminated. Studies in rat models have shown that the compound is metabolized in plasma. biosynth.com The resulting metabolites are subsequently excreted from the body through the kidneys or the liver. biosynth.com One source identified the metabolites as dimethylformamide, tetrahydrofuran, reactive amides, chlorides, and other volatile compounds. biosynth.com The compound has also been identified as a degradation product of the commercial antioxidant Irganox 1010. acs.org

Table 2: Metabolism and Excretion of this compound

| Process | Test System | Details | Source |

|---|---|---|---|

| Metabolism | Rat Plasma | Metabolized into various compounds including dimethylformamide, tetrahydrofuran, and reactive amides. biosynth.com | biosynth.com |

| Excretion | Rats | Metabolites are excreted via the kidneys or liver. biosynth.com | biosynth.com |

| Environmental Source | N/A | Identified as a degradation product of the antioxidant Irganox 1010. acs.org | acs.org |

Data on specific hepatic enzyme activities following exposure to this compound is limited. However, studies on its distribution in biological systems have been conducted. In research involving zebrafish larvae exposed to the compound, accumulation was observed in various tissues. acs.org The highest concentrations were found in the brain, intestine, and eyes, with the lowest levels of accumulation noted in the liver. acs.org

Immunomodulatory and Allergic Responses

This compound has been identified as a compound with significant immunomodulatory and antiallergic properties. It is classified as an antihistaminic drug and has been effectively used in the management of conditions like hay fever and asthma. biosynth.comcymitquimica.comcymitquimica.com

The mechanism behind its anti-inflammatory effects is linked to its ability to inhibit cyclooxygenase-2 (COX-2). Research focused on the structure-activity relationships of new amides derived from this acid has confirmed its role as a COX-2 inhibitor, a key target in anti-inflammatory therapies. cienciavitae.pt

Table 3: Immunomodulatory and Allergic Response Profile

| Effect | Mechanism/Application | Source |

|---|---|---|

| Antiallergic | Used as an antiallergic drug for treating hay fever and asthma. biosynth.comcymitquimica.com | biosynth.comcymitquimica.com |

| Antihistaminic | Belongs to the group of antihistaminic drugs. biosynth.comcymitquimica.com | biosynth.comcymitquimica.com |

| Anti-inflammatory | Acts as a Cyclooxygenase-2 (COX-2) inhibitor. cienciavitae.pt | cienciavitae.pt |

Future Research Directions and Translational Perspectives

Development of Novel 3,5-DI-Tert-butyl-4-hydroxycinnamic Acid Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of novel analogues with tailored properties. Researchers are actively modifying the molecule to enhance its efficacy and target specific biological pathways. By altering functional groups, new derivatives with improved antioxidant, anti-inflammatory, and anticancer activities are being developed.

Key research findings include the synthesis of ester and amide derivatives to improve biological activity. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate (B1238496) (AO-CA) has been explored for its antioxidant properties in polymers. researchgate.net Similarly, amide derivatives of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid have been synthesized and shown to possess moderate cytotoxicity with good selectivity towards cancer cell lines, acting as dual inhibitors of COX-2 and 5-LOX enzymes. researchgate.net Another approach involves creating conjugates with other bioactive molecules, such as coumarins, to yield compounds with potential antitumor and antimicrobial properties. These structure-activity relationship (SAR) studies are crucial for rationally designing next-generation compounds with superior therapeutic profiles.

Table 1: Novel Analogues and Their Investigated Activities

| Analogue/Derivative | Modification | Investigated Activity | Reference |

|---|---|---|---|

| 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate (AO-CA) | Esterification | Antioxidant for polymers | researchgate.net |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid amides | Amidation of the corresponding benzoic acid | Dual COX-2/5-LOX inhibition, anticancer | researchgate.net |

| Coumarin (B35378) Conjugates | Linkage to a functionalized coumarin | Antioxidant, antitumor, antimicrobial | |

| Octadecyl Ester Derivative | Esterification of the corresponding propionic acid | Toxicology and safety assessment | uzh.ch |

| Sulfide Derivatives | Modification to bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide | Antioxidant, anti-inflammatory, hepatoprotective | pharmjournal.ru |

Combination Therapies and Synergistic Effects

To enhance therapeutic efficacy and overcome challenges like drug resistance, this compound and its analogues are being investigated in combination with other therapeutic agents. The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key focus.

Studies on related hydroxycinnamic acid derivatives (HCADs) have demonstrated significant synergistic potential. For example, specific HCADs like methyl-4-hydroxycinnamate and methyl ferulate have been shown to work synergistically with the phenolic diterpene carnosic acid to induce apoptosis in acute myeloid leukemia (AML) cells. nih.govmdpi.com The same study found that these HCADs could also enhance the differentiation of AML cells when combined with calcitriol, the active form of vitamin D. nih.govmdpi.com The structural requirements for this synergy often include the para-hydroxyl group and the carbon-carbon double bond in the cinnamic acid structure. nih.govmdpi.com Another promising strategy involves combining a related compound, alpha-cyano-4-hydroxycinnamic acid, with the monoclonal antibody cetuximab for glioblastoma treatment, suggesting a future direction for combining cinnamic acid derivatives with targeted biologics. nih.gov

Table 2: Combination Therapy Research with Hydroxycinnamic Acid Derivatives

| Hydroxycinnamic Acid Derivative | Combination Agent | Target/Disease Model | Observed Effect | Reference |

|---|---|---|---|---|

| Methyl-4-hydroxycinnamate, Methyl ferulate | Carnosic Acid | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis | nih.govmdpi.com |

| Methyl-4-hydroxycinnamate, Methyl ferulate | Calcitriol (Vitamin D) | Acute Myeloid Leukemia (AML) | Enhanced cell differentiation | nih.govmdpi.com |

| alpha-Cyano-4-hydroxycinnamic acid (CHC) | Cetuximab (CTX) | Glioblastoma (GBM) | Enhanced therapeutic efficacy | nih.gov |

Nanotechnology-Based Delivery Systems

A significant hurdle for many phenolic compounds, including this compound, is their limited bioavailability. Nanotechnology offers innovative solutions to this problem by encapsulating the active compound in nanocarriers, which can improve solubility, stability, and targeted delivery. nih.govdoaj.org

Various nanoformulations, typically ranging from 10 to 100 nm in size, are being explored. nih.gov These include polymeric nanoparticles, liposomes, micelles, and nano-emulsions. nih.gov For instance, research on a related compound, alpha-cyano-4-hydroxycinnamic acid, has demonstrated successful encapsulation in nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) and chitosan. nih.gov These nanoparticles not only improved the therapeutic capacity of the drug but also allowed for conjugation with the antibody cetuximab for targeted delivery to glioblastoma cells. nih.gov Furthermore, derivatives such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) curcumin (B1669340) have been identified as compounds of interest for evaluation in nano-drug formulations for cancer therapy. nih.gov These systems can protect the drug from premature degradation and facilitate its passage across biological barriers, such as the blood-brain barrier. doaj.org

Table 3: Nanotechnology Delivery Systems for Cinnamic Acid Derivatives

| Nanocarrier Type | Encapsulated Compound | Potential Application | Key Advantage | Reference |

|---|---|---|---|---|

| Polymeric Nanoparticles (PLGA/Chitosan) | alpha-Cyano-4-hydroxycinnamic acid | Glioblastoma Treatment | Improved therapeutic capacity, enables antibody conjugation | nih.gov |

| Nanocrystals | Curcumin derivatives (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde curcumin) | Cancer Therapy | Increased bioavailability | nih.gov |

| General Nanocarriers (Liposomes, Micelles) | Various anti-cancer drugs | Overcoming Drug Resistance | Targeted delivery, enhanced permeability and retention | nih.gov |

Clinical Translation Potential and Challenges

The journey from a promising laboratory compound to a clinically approved therapeutic is long and fraught with challenges. While this compound and its derivatives show significant preclinical potential, several hurdles must be overcome for successful clinical translation. pharmjournal.ru Some data suggests a history of use as an antiallergic drug, indicating some level of past investigation into its clinical utility. biosynth.com

The primary challenges include poor bioavailability, rapid metabolism, and the need for extensive safety and efficacy profiling in human subjects. nih.govbiosynth.com Toxicological evaluation of derivatives, such as the octadecyl ester of the corresponding propionic acid, is a critical step in this process. uzh.ch The lack of comprehensive clinical trial data remains the most significant barrier. Future research must focus on robust preclinical studies, including pharmacokinetics and long-term toxicology, to justify and design future Phase I and II clinical trials. Overcoming these challenges may involve the use of the nanotechnology-based delivery systems discussed previously to improve the compound's pharmacokinetic profile.

Table 4: Clinical Translation Challenges and Future Strategies

| Challenge | Description | Potential Future Strategy |